2-Phenyl-1-piperidin-4-ylethanol
Overview
Description
2-Phenyl-1-piperidin-4-ylethanol is a chemical compound with the molecular formula C13H19NO . It is used for research and development purposes.
Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES stringOC(Cc1ccccc1)C2CCNCC2
. The molecular weight is 205.30 g/mol . Physical and Chemical Properties Analysis
This compound is a solid . It has a density of 1.0±0.1 g/cm3 . The boiling point is 339.2±15.0 °C at 760 mmHg . The flash point is 118.7±11.0 °C .Scientific Research Applications
Thermal and Optical Properties
- A study focused on the synthesis and characterization of a related compound, revealing insights into its thermal, optical, and structural properties. The compound exhibited a chair conformation in the piperidine ring and showed both inter and intra molecular hydrogen bonds, which may be relevant for materials science applications (Karthik et al., 2021).
Synthetic Chemistry Applications
- Research on radical-mediated nitrile translocation highlighted the use of related piperidine structures in the stereoselective synthesis of pharmaceutical intermediates (Vervisch et al., 2012).
- Another study developed a high-performance liquid chromatography method for determining a piperidinium compound, indicating the importance of piperidine derivatives in analytical chemistry (Varynskyi et al., 2017).
Catalytic and Chemical Reactions
- Piperidine-catalyzed reactions for acetylenic ketones were explored, showcasing the utility of piperidine structures in facilitating specific chemical transformations (Omar et al., 1974).
- The study of cis-2,6-Bis-(methanolate)-piperidine oxovanadium(V) complexes showed their capability as catalysts in oxidative cyclization, further demonstrating the role of piperidine derivatives in catalysis (Dönges et al., 2014).
Receptor Potency and Selectivity
- A research effort synthesized a series of piperidine derivatives to explore their potential as novel serotonin 5-HT2A receptor ligands, highlighting their possible pharmaceutical applications (Fu et al., 2002).
Anticancer Activity
- A study synthesized various piperidine derivatives to evaluate their antileukemic activity, emphasizing the relevance of piperidine structures in medicinal chemistry and drug design (Vinaya et al., 2011).
Properties
IUPAC Name |
2-phenyl-1-piperidin-4-ylethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c15-13(12-6-8-14-9-7-12)10-11-4-2-1-3-5-11/h1-5,12-15H,6-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLQFYCNTRVMVIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(CC2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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